20-Dihydrocorticosterone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

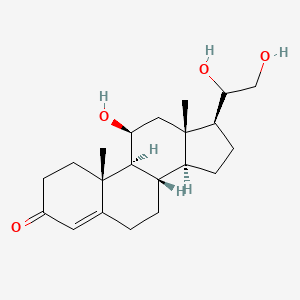

20-Dihydrocorticosterone, also known as this compound, is a useful research compound. Its molecular formula is C21H32O4 and its molecular weight is 348.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

20-Dihydrocorticosterone is primarily involved in the regulation of metabolic functions and has been shown to activate both glucocorticoid and mineralocorticoid receptors. This activation influences glucose metabolism and adipose tissue function. Research indicates that systemic administration of 20β-dihydrocorticosterone can induce glucose intolerance, which can be mitigated by receptor antagonism, highlighting its role in metabolic dysregulation .

Research Applications

1. Metabolic Studies

- Glucose Homeostasis : Studies have demonstrated that variations in carbonyl reductase 1 activity, which converts corticosterone to 20β-dihydrocorticosterone, significantly affect glucose tolerance. For instance, Cbr1 haploinsufficient mice exhibited lower fasting glucose levels compared to controls, indicating a potential role for 20β-dihydrocorticosterone in managing glucose metabolism .

- Adipose Tissue Function : The compound's interaction with adipose tissue has been explored to understand its implications for obesity and metabolic syndrome. Overexpression of Cbr1 was linked to worsened glucose tolerance in animal models .

2. Cancer Research

- Prostate Cancer : The steroid's involvement in prostate cancer progression has been investigated through plasma steroidomics. Alterations in the systemic steroid profile during cancer progression suggest that 20β-dihydrocorticosterone may play a role in tumor biology and response to therapy .

3. Hormonal Therapy

- Bioidentical Hormone Therapy : There is ongoing research into the use of compounded bioidentical hormone therapies that include 20β-dihydrocorticosterone for treating conditions related to hormonal imbalances, such as those experienced during menopause .

Case Studies

Case Study 1: Glucose Intolerance in Mice

- Objective : To assess the effects of 20β-dihydrocorticosterone on glucose metabolism.

- Methodology : Wild-type mice were administered varying doses of 20β-dihydrocorticosterone.

- Findings : Mice showed significant glucose intolerance; this effect was reversible with glucocorticoid receptor antagonists, suggesting a direct relationship between the hormone and glucose metabolism .

Case Study 2: Prostate Cancer Progression

- Objective : To analyze alterations in steroid profiles during prostate cancer progression.

- Methodology : Blood plasma samples from patients were analyzed using liquid chromatography/high-resolution mass spectrometry.

- Findings : The study revealed subtle changes in the steroidome associated with cancer progression, implicating hormones like 20β-dihydrocorticosterone in disease mechanisms .

Data Table

Propriétés

Numéro CAS |

35531-74-9 |

|---|---|

Formule moléculaire |

C21H32O4 |

Poids moléculaire |

348.5 g/mol |

Nom IUPAC |

(8S,9S,10R,11S,13S,14S,17S)-17-(1,2-dihydroxyethyl)-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H32O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,14-19,22,24-25H,3-8,10-11H2,1-2H3/t14-,15-,16+,17-,18?,19+,20-,21-/m0/s1 |

Clé InChI |

DCMCEXCRUWBAFV-LPQWTHIFSA-N |

SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(CO)O)C)O |

SMILES isomérique |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(CO)O)C)O |

SMILES canonique |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(CO)O)C)O |

Synonymes |

20-DHCS 20-dihydrocorticosterone 4-pregnene-11,20,21-triol-3-one |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.